Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC17704144
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate -](/images/structure/VC17704144.png)
Specification
Molecular Formula | C11H16O3 |
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Molecular Weight | 196.24 g/mol |
IUPAC Name | ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
Standard InChI | InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3 |
Standard InChI Key | HQDZTFJXQRXVRD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2(O1)CC3CCC2C3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Bicyclic Architecture
The compound’s defining feature is its spiro-conjugated bicyclo[2.2.1]heptane-oxirane system, where a norbornane (bicyclo[2.2.1]heptane) framework shares a single carbon atom with a three-membered epoxide ring (oxirane). This arrangement imposes significant steric strain, particularly at the spiro junction, which influences both reactivity and conformational stability.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 196.24 g/mol | |
Rotatable Bonds | 3 | |
Rings | 3 (2 bicyclic, 1 oxirane) | |
Polar Surface Area | 39 Ų |
The norbornane moiety contributes rigidity, while the epoxide group introduces electrophilic character, enabling nucleophilic ring-opening reactions critical for downstream functionalization.
Synthesis and Production Strategies
Cyclization Approaches
Synthetic routes to ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate often involve intramolecular cyclization of precursor molecules. For example, epoxy-ester intermediates derived from norbornene derivatives can undergo acid- or base-catalyzed ring closure to form the spiro-epoxide system .
Catalytic Optimization
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Lewis Acid Catalysts: Titanium(IV) or boron trifluoride etherate enhance epoxidation efficiency by stabilizing transition states during cyclization.
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Solvent Systems: Dichloromethane or THF are preferred for their ability to dissolve hydrophobic intermediates while maintaining catalyst activity .
Physicochemical and Spectroscopic Properties
Partitioning Behavior
The compound exhibits a logP value of 1.61, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmaceutical contexts . This property aligns with its reported neuroprotective potential.
Spectroscopic Characterization
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NMR Spectroscopy: -NMR reveals distinct signals for the ethyl ester ( 1.2–1.4 ppm, triplet; 4.1–4.3 ppm, quartet) and epoxide protons ( 3.5–3.7 ppm, multiplet).
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 196.24, consistent with the molecular formula.
Reactivity and Functionalization Pathways
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack at the less substituted oxygen atom. For example:
This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies.
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further conjugation:
Applications in Pharmaceutical and Materials Science
Neuroprotective Agent Development
Preliminary studies suggest the compound modulates glutamate receptors, reducing excitotoxicity in neuronal cells. Its rigid structure may enhance binding affinity to neurological targets compared to flexible analogs.
Polymer Crosslinking
The epoxide group participates in thermoset polymer formation via crosslinking with diamine or diol monomers, yielding materials with high thermal stability .
Comparative Analysis with Structural Analogues
Table 2: Analogues and Functional Variations
The ethyl ester variant discussed here balances reactivity and stability better than bulkier analogues, making it a preferred intermediate in medicinal chemistry .
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